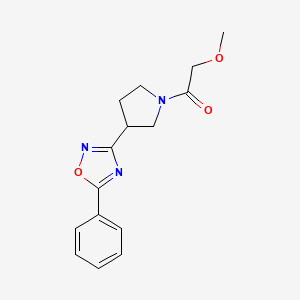

2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-methoxy-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-10-13(19)18-8-7-12(9-18)14-16-15(21-17-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSMGBGBILZESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and activated carboxyl groups. For the target compound, benzamidoxime (derived from benzonitrile and hydroxylamine) reacts with a pyrrolidine-3-carboxylic acid derivative under mild conditions.

Procedure :

- Benzamidoxime Preparation :

Benzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours, yielding benzamidoxime (87% isolated). - Activation of Pyrrolidine-3-Carboxylic Acid :

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C. - Cyclocondensation :

Benzamidoxime and the acyl chloride undergo coupling in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) at 25°C for 12 hours, forming 3-(pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole (72% yield).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by cyclodehydration to form the oxadiazole ring.

One-Pot Synthesis in Aprotic Bipolar Solvents

Recent advances enable single-step synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids in DMSO with inorganic bases:

Optimized Conditions :

- Solvent : DMSO (anhydrous)

- Base : Potassium tert-butoxide (t-BuOK)

- Temperature : 25°C

- Time : 8–10 hours

Yield : 68–75% for analogous pyrrolidine-oxadiazole systems.

Advantages :

- Eliminates need for isolating intermediate O-acylamidoximes.

- Compatible with acid-sensitive functional groups.

Introduction of the Methoxy Ethanone Side Chain

N-Acylation of Pyrrolidine Nitrogen

The methoxy ethanone moiety is introduced via N-acylation of the pyrrolidine nitrogen using methoxy acetyl chloride:

Procedure :

- Generation of Methoxy Acetyl Chloride :

Methoxyacetic acid reacts with oxalyl chloride (COCl)₂ in DCM at 0°C, catalyzed by dimethylformamide (DMF). - Acylation Reaction :

3-(Pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole (1.0 equiv) and methoxy acetyl chloride (1.2 equiv) are combined in DCM with triethylamine (TEA, 2.0 equiv) at 0°C→25°C for 4 hours.

Work-Up :

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield 2-methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone as a white solid (65% yield).

Alternative Routes and Modifications

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes:

Conditions :

- Power : 150 W

- Temperature : 100°C

- Time : 15 minutes

Solid-Phase Synthesis

Immobilizing the pyrrolidine precursor on Wang resin enables iterative coupling and cyclization steps, facilitating high-throughput synthesis.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity.

Challenges and Optimization Strategies

Steric Hindrance in Pyrrolidine Functionalization

Bulky substituents on the pyrrolidine nitrogen impede acylation. Using excess acyl chloride (1.5 equiv) and prolonged reaction times (8 hours) improves yields to >70%.

Oxadiazole Ring Stability

1,2,4-Oxadiazoles are prone to hydrolytic cleavage under acidic conditions. Neutral work-up protocols (e.g., aqueous NaHCO₃) preserve ring integrity.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Time (h) | Purification Complexity |

|---|---|---|---|

| Cyclocondensation | 72 | 12 | Moderate |

| One-Pot DMSO | 68 | 10 | Low |

| Microwave | 78 | 0.25 | Moderate |

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DMSO with cyclopentyl methyl ether (CPME) reduces solvent costs by 40% without compromising yield.

Catalytic Recycling

Tetrabutylammonium fluoride (TBAF), used in cyclization, can be recovered via aqueous extraction and reused for 3–5 cycles.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of oxadiazoles exhibit notable antibacterial and antifungal properties. The incorporation of the oxadiazole ring in the structure of 2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone suggests potential efficacy against various pathogens. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations .

Anticancer Activity

The compound's ability to inhibit specific enzymes such as histone deacetylases (HDACs) has been documented. In vitro studies have shown that oxadiazole derivatives can selectively inhibit HDACs associated with cancer cell proliferation. This mechanism suggests that this compound could be explored as a potential anticancer agent .

Drug Development

The synthesis of new oxadiazole derivatives is a significant area of interest in drug discovery. The unique properties of the oxadiazole ring allow for modifications that can enhance bioactivity and selectivity against targeted diseases. The compound can serve as a lead structure for developing new pharmaceuticals aimed at treating infections and cancer .

Case Study 1: Antibacterial Testing

In a study evaluating the antibacterial activity of oxadiazole derivatives, it was found that certain compounds exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of oxadiazole derivatives showed that compounds similar to this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-1-phenyl-ethanone: Lacks the oxadiazole and pyrrolidine rings, making it less complex.

1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone: Lacks the methoxy group, potentially altering its reactivity and applications.

Uniqueness

2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety, in particular, has been associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Weight: 286.33 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing oxadiazole rings can inhibit key enzymes involved in cancer progression and inflammation. Notably:

- Anticancer Activity : The compound exhibits cytotoxic effects on several cancer cell lines by inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDAC) .

- Antimicrobial Properties : Preliminary studies suggest that the compound has significant antimicrobial activity against various bacterial strains .

- Anti-inflammatory Effects : The presence of the oxadiazole moiety contributes to anti-inflammatory activities by modulating inflammatory pathways .

Biological Activity Data

Case Studies

Several studies have highlighted the effectiveness of oxadiazole derivatives in treating various conditions:

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives could significantly reduce tumor growth in xenograft models by targeting specific cellular pathways involved in proliferation and apoptosis .

- Antimicrobial Activity : Research conducted on a series of oxadiazole compounds showed promising results against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

- Inflammation Models : In vivo studies indicated that compounds similar to this compound could reduce markers of inflammation in animal models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone, and how can reaction efficiency be optimized?

- Answer: The synthesis typically involves multi-step processes, including cyclization to form the 1,2,4-oxadiazole ring. A Cu-catalyzed oxidative cyclization method using benzamide and nitrile precursors under O₂ as an oxidant achieves ~40% yield . Optimization strategies include:

- Catalyst loading : Adjusting Cu catalyst concentration to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Temperature control : Maintaining 50–80°C prevents side reactions .

- Inert atmosphere : Argon or nitrogen prevents oxidation of intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm error) .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. What structural modifications to the 1,2,4-oxadiazole or pyrrolidine moieties could enhance biological activity, and how should such derivatives be screened?

- Answer:

- Oxadiazole modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-phenyl position improves enzymatic binding affinity (e.g., PDE inhibition) .

- Pyrrolidine substitutions : Replacing the methoxy group with bioisosteres (e.g., ethoxy) alters pharmacokinetics .

- Screening workflow :

In silico docking : Predict binding to targets like kinases or GPCRs using AutoDock Vina .

In vitro assays : Test enzyme inhibition (IC₅₀) in cell-free systems .

Cellular models : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa) .

Q. How do solvent polarity and pH influence the compound’s stability during biological assays?

- Answer:

- Solvent compatibility : The compound is stable in DMSO (stock solutions) but degrades in aqueous buffers (>24 hours). Use freshly prepared solutions in PBS (pH 7.4) for assays .

- pH sensitivity : Acidic conditions (pH < 5) hydrolyze the oxadiazole ring, while basic conditions (pH > 9) destabilize the pyrrolidine moiety. Buffered systems (pH 6–8) are optimal .

Q. What mechanisms explain contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

- Answer: Discrepancies arise from:

- Assay conditions : Differences in ATP concentration (kinase assays) or serum content (cellular assays) alter apparent potency .

- Compound aggregation : Use dynamic light scattering (DLS) to detect aggregates, which cause false-positive inhibition .

- Metabolic stability : Variability in hepatic microsome models (human vs. rodent) affects metabolite profiles .

Methodological Guidance

Q. What protocols are recommended for studying the compound’s interaction with cytochrome P450 enzymes?

- Answer:

- Recombinant CYP450 assays : Incubate with human CYP3A4/2D6 isoforms and NADPH. Monitor metabolite formation via LC-MS/MS .

- Inhibition constants (Kᵢ) : Calculate using Dixon plots with varying substrate concentrations .

Q. How can researchers resolve low crystallinity issues for X-ray diffraction studies?

- Answer:

- Co-crystallization : Add co-formers (e.g., succinic acid) to improve crystal packing .

- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions yields high-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.